![molecular formula C17H14N6O B2554212 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899757-76-7](/img/structure/B2554212.png)
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is well-represented, indicating the relevance of this research to the compound .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the formation of the triazolopyrimidine core followed by various functionalization reactions. For instance, paper describes a solution-phase parallel synthetic method that includes an aza-Wittig reaction followed by a reaction with various amines and alcohols. Similarly, paper discusses the synthesis of 5-substituted triazolopyrimidines using carbodiimides obtained from aza-Wittig reactions, which are then reacted with secondary amines or alcohols. Paper details the nitrosative cyclization of diamino-pyrimidinones, followed by regioselective alkylation to produce 3-alkyl-5-phenyl triazolopyrimidinones. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. Paper provides insight into the crystal structure of a related compound, which was confirmed by X-ray diffraction. This information is valuable for understanding the three-dimensional conformation and potential intermolecular interactions of such compounds.
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including alkylation, as mentioned in paper . Paper describes the reactivity of a triazolopyrimidine derivative with different nucleophiles, leading to the formation of various heterocyclic compounds. These reactions are indicative of the versatility of triazolopyrimidines in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. For example, the crystal structure analysis in paper suggests that the compound's solid-state properties are affected by its specific conformation and substituents. The solubility, melting point, and stability of these compounds can vary significantly depending on their substitution pattern.
Biological Activity
Several papers report on the biological activities of triazolopyrimidine derivatives. Paper mentions moderate antiviral and antitumor activities for some synthesized compounds. Paper investigates the antimicrobial and antifungal activities of triazolopyrimidinols. Paper describes the synthesis of triorganotin(IV) derivatives of a triazolopyrimidine and their antimicrobial activity against Gram-positive bacteria. These findings suggest that the compound may also possess biological activities worth exploring.
科学的研究の応用
Synthesis and Chemical Properties
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to a class of compounds that have been the subject of various synthetic and chemical property studies. The compound's structure allows for the exploration of diverse synthetic routes and the investigation of its chemical behavior under various conditions. For instance, research has shown the efficiency of tandem aza-Wittig and annulation reactions in synthesizing pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives, highlighting a methodology that could potentially be applied to the synthesis of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives (Luo et al., 2020). Additionally, solution-phase parallel synthesis has been employed for rapid preparation of 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, a process that could be relevant for generating libraries of compounds structurally related to 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine for further research (Sun, Chen, & Yang, 2011).
Biological Activities
The triazolo[4,5-d]pyrimidin-7-amine scaffold has been explored for its biological activities, particularly in the context of antimicrobial and antitumor applications. Compounds bearing this core structure have demonstrated varying degrees of bioactivity, which suggests potential research avenues for 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine in these areas. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including triazolopyrimidinones, have been reported, indicating the potential for this class of compounds in antimicrobial therapy (Bektaş et al., 2007). Additionally, the exploration of enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities suggests the versatility of this chemical framework in contributing to the development of new therapeutic agents (Riyadh, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-N-(4-phenoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-23-17-15(21-22-23)16(18-11-19-17)20-12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWTBTXOKQXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

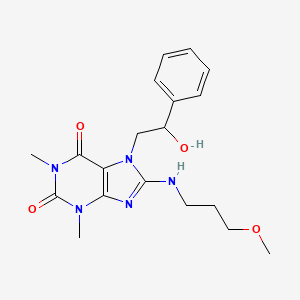
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)
![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

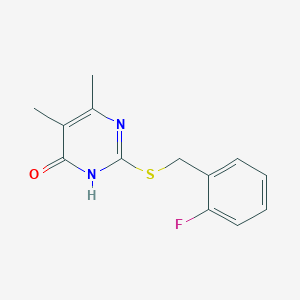
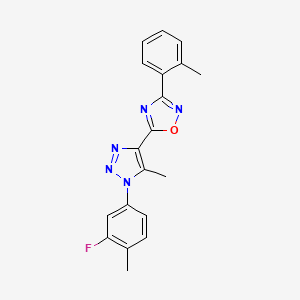
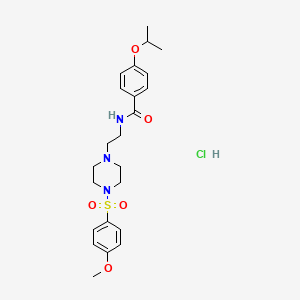
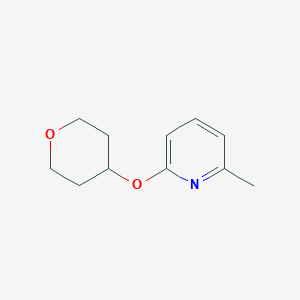
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)
![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)